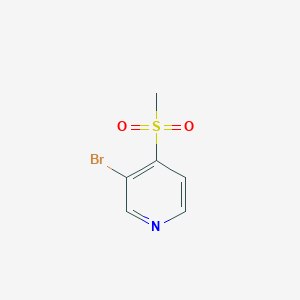

3-Bromo-4-(methylsulfonyl)pyridine

Description

Significance of Pyridine (B92270) Derivatives in Contemporary Organic and Medicinal Chemistry Research

Pyridine and its derivatives are ubiquitous in medicinal chemistry, with a substantial number of FDA-approved drugs incorporating this heterocyclic motif. dovepress.comresearchgate.net The nitrogen atom within the pyridine ring can participate in hydrogen bonding with biological targets, enhancing the pharmacokinetic properties of drug candidates. nih.gov This has led to the development of pyridine-containing drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.govtandfonline.comwisdomlib.orgresearchgate.net

In organic synthesis, pyridine derivatives serve as crucial intermediates and building blocks. google.com The reactivity of the pyridine ring, which is prone to nucleophilic substitution, allows for the introduction of various functional groups, leading to a diverse array of molecular architectures. nih.gov This chemical tractability makes pyridine scaffolds highly valuable for creating libraries of compounds for high-throughput screening in drug discovery programs. researchgate.net

Strategic Importance of Halogenated and Sulfonyl-Containing Pyridine Scaffolds

The introduction of halogen atoms and sulfonyl groups onto the pyridine ring significantly modulates its electronic and steric properties, which can have profound effects on biological activity. Halogens, particularly bromine, are known to participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to protein targets. acs.org This interaction has gained recognition as a valuable tool in rational drug design. acs.org

The methylsulfonyl group (-SO₂CH₃) is a strong electron-withdrawing group, which can influence the reactivity of the pyridine ring and provide additional hydrogen bonding opportunities. Sulfonamide-containing pyridine derivatives have shown promise as potent inhibitors of various enzymes, including kinases, which are critical targets in cancer therapy. nih.gov The combination of a halogen and a sulfonyl group on a pyridine scaffold, as seen in 3-Bromo-4-(methylsulfonyl)pyridine, therefore presents a compelling structural motif for the design of novel bioactive molecules.

Current Research Landscape and Future Directions for this compound

Current research on this compound and structurally related compounds is largely centered on their application as intermediates in the synthesis of complex organic molecules with potential therapeutic value. For instance, brominated pyridines are key starting materials for cross-coupling reactions, such as the Suzuki reaction, which allows for the formation of carbon-carbon bonds and the construction of more elaborate molecular frameworks. nih.govchemicalbook.com

The exploration of this compound as a scaffold for kinase inhibitors is a particularly active area of investigation. nih.govgoogle.com Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer. The unique electronic and steric features of this compound make it an attractive starting point for the development of potent and selective kinase inhibitors. nih.gov

Future research will likely focus on expanding the synthetic utility of this compound, exploring its reactivity in a wider range of chemical transformations. Furthermore, the continued investigation of its derivatives as potential therapeutic agents, particularly in the realm of oncology and inflammatory diseases, holds significant promise. The development of novel synthetic methodologies to access this and related scaffolds will also be a key area of focus. google.comgoogle.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6BrNO2S |

|---|---|

Molecular Weight |

236.09 g/mol |

IUPAC Name |

3-bromo-4-methylsulfonylpyridine |

InChI |

InChI=1S/C6H6BrNO2S/c1-11(9,10)6-2-3-8-4-5(6)7/h2-4H,1H3 |

InChI Key |

NVLNYNVAXUBFNY-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=C(C=NC=C1)Br |

Origin of Product |

United States |

Reactivity and Mechanistic Studies of 3 Bromo 4 Methylsulfonyl Pyridine

Mechanistic Pathways of Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient compared to benzene (B151609), a characteristic that is further amplified by the presence of the methylsulfonyl group. This electronic nature governs its susceptibility to different substitution reactions.

The combination of the ring nitrogen and the potent electron-withdrawing methylsulfonyl group at the C4 position significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr). The sulfonyl group powerfully delocalizes electron density from the ring, particularly at the ortho (C3, C5) and para (C2, C6) positions, making them susceptible to attack by nucleophiles. In 3-bromo-4-(methylsulfonyl)pyridine, the bromine atom at the C3 position serves as a good leaving group. Consequently, this position is the primary site for nucleophilic substitution. The reaction proceeds via a two-step addition-elimination mechanism, involving a transient, negatively charged Meisenheimer complex, which is stabilized by the electron-withdrawing sulfonyl group.

While the pyridine ring's electron cloud density is generally lower than that of a benzene ring, making electrophilic substitution difficult, the bromine atom in similar compounds like 3-bromo-4-methylpyridine (B15001) is highly active and can be readily replaced by various nucleophilic reagents. pipzine-chem.com The nitrogen atom of the pyridine ring exerts an electron-withdrawing effect, which lowers the electron cloud density of the carbon atom attached to the bromine, rendering it more vulnerable to nucleophiles. pipzine-chem.com Studies on related 2-sulfonylpyrimidines have shown that strong electron-withdrawing groups drastically increase the rate of nucleophilic substitution, in some cases by several orders of magnitude, underscoring the profound activating effect of the sulfonyl moiety. acs.org

Radical-mediated pathways offer alternative routes for the functionalization of pyridine rings, often providing complementary reactivity to ionic pathways. While specific radical-mediated studies on this compound are not extensively documented, general principles from related systems can be inferred. For instance, pyridine-boryl radicals have emerged as versatile organic reductants capable of generating ketyl radicals under mild conditions, which can then participate in carbon-carbon bond-forming reactions. nih.gov

Furthermore, direct C-H functionalization of pyridines can be achieved through radical processes. nih.gov Electrochemical methods, for example, can facilitate the meta-sulfonylation of pyridines using nucleophilic sulfinates via a redox-neutral dearomatization-rearomatization strategy. nih.gov Such methods highlight the potential for radical mechanisms to achieve regioselectivities that are often challenging to access through traditional electrophilic or nucleophilic substitution. nih.gov

Reactivity Profile of the Bromine Substituent

The bromine atom at the C3 position is a key functional handle, enabling a wide array of synthetic transformations through its participation in organometallic processes.

Halogen-metal exchange is a fundamental and powerful reaction in organometallic chemistry for converting organic halides into organometallic reagents. wikipedia.org The bromine atom of this compound can be readily swapped for a metal, typically lithium or magnesium, by treatment with strong organometallic bases at low temperatures. wikipedia.orgtcnj.edu

Common reagents for this transformation include alkyllithiums, such as n-butyllithium or t-butyllithium. tcnj.edu The reaction is typically conducted at cryogenic temperatures (e.g., -78 °C to -100 °C) to prevent side reactions, such as the nucleophilic addition of the organolithium reagent to the pyridine ring. tcnj.edunih.gov An alternative method involves the use of Grignard reagents, such as isopropylmagnesium chloride (i-PrMgCl), sometimes in combination with n-BuLi, which can offer improved selectivity and functional group tolerance under non-cryogenic conditions. nih.gov This exchange generates a highly reactive pyridyl-lithium or pyridyl-magnesium intermediate. This nucleophilic species can then be trapped with a wide variety of electrophiles to introduce new functional groups at the C3 position, a strategy that is particularly useful for creating complex molecules that would be difficult to synthesize otherwise. tcnj.edu

The carbon-bromine bond in this compound is an ideal anchor point for transition metal-catalyzed cross-coupling reactions. These reactions, many of which were recognized with the 2010 Nobel Prize in Chemistry, are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. In these processes, a palladium catalyst is commonly used to activate the C-Br bond, initiating a catalytic cycle that culminates in the formation of a new bond.

The bromine atom at an aryl position is generally more reactive in these couplings than one at a thiophenyl position. nih.gov A variety of cross-coupling reactions can be employed, with Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings being the most prominent. These reactions allow for the introduction of a wide range of substituents, including aryl, alkyl, alkynyl, and amino groups, demonstrating the exceptional synthetic versatility imparted by the bromine atom. A series of novel 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines, for instance, have been synthesized and evaluated for their biological activity. nih.gov

Table 1: Representative Cross-Coupling Reactions Utilizing Aryl Bromides

| Coupling Reaction | Coupling Partner | Catalyst (Typical) | Bond Formed | Product Type |

|---|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (e.g., Ar-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂ | C-C | Biaryl |

| Heck Coupling | Alkene (e.g., R-CH=CH₂) | Pd(OAc)₂, P(o-tol)₃ | C-C | Substituted Alkene |

| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI | C-C | Aryl Alkyne |

| Buchwald-Hartwig Amination | Amine (e.g., R₂NH) | Pd₂(dba)₃, BINAP | C-N | Aryl Amine |

Influence of the Methylsulfonyl Group on Molecular Reactivity

This strong electron withdrawal has several key consequences:

Activation towards Nucleophilic Attack : As previously discussed, the sulfonyl group depletes the ring of electron density, making it highly electrophilic and thus susceptible to attack by nucleophiles, particularly at the positions ortho and para to it. acs.org

Deactivation towards Electrophilic Attack : Conversely, the reduced electron density makes the ring much less reactive towards electrophilic aromatic substitution, a reaction that typically requires electron-rich aromatic systems. nih.gov

Increased Acidity : The group increases the acidity of the C-H protons on the pyridine ring, making them more susceptible to deprotonation by strong bases.

Stabilization of Intermediates : It effectively stabilizes anionic intermediates, such as the Meisenheimer complex formed during SNAr reactions, by delocalizing the negative charge, thereby lowering the activation energy for these pathways. acs.org

Regiocontrol : The position of the sulfonyl group at C4 directs the regiochemical outcome of many reactions. It steers incoming nucleophiles to the C3 and C5 positions and ensures that organometallic species are generated at the C3 position following halogen-metal exchange of the bromine atom.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzene |

| 3-Bromo-4-methylpyridine |

| n-Butyllithium |

| t-Butyllithium |

| Isopropylmagnesium chloride |

| Palladium |

| 2-Pyridinyl-3-(4-methylsulfonyl)phenylpyridines |

Electron-Withdrawing Effects and Their Impact on Electrophilic and Nucleophilic Reactivity

The chemical behavior of this compound is significantly influenced by the electronic properties of its substituents. The pyridine ring itself is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic substitution compared to benzene. stackexchange.com This effect is further intensified by the presence of two strong electron-withdrawing groups: the bromine atom at the 3-position and the methylsulfonyl group at the 4-position.

The methylsulfonyl group (-SO2CH3) is a powerful electron-withdrawing group, acting through both inductive and resonance effects. This significantly reduces the electron density of the pyridine ring. acs.org The bromine atom also contributes to the electron deficiency of the ring primarily through its inductive effect. The combined electron-withdrawing nature of these substituents makes the pyridine ring highly deactivated towards electrophilic aromatic substitution. Electrophilic attack, if it were to occur, would be directed to the meta position relative to the nitrogen and the other substituents, although such reactions are generally unfavorable. stackexchange.com

Conversely, the pronounced electron deficiency renders the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr). nih.gov The electron-withdrawing groups stabilize the negative charge in the Meisenheimer complex intermediate, which is formed during the addition-elimination sequence of an SNAr reaction. nih.gov This stabilization is crucial for the reaction to proceed. The presence of both bromo and methylsulfonyl groups activates the ring for nucleophilic attack, particularly at the positions ortho and para to the electron-withdrawing substituents.

Directing Group Properties in Regioselective Reactions

In regioselective reactions, the substituents on the pyridine ring of this compound play a crucial role in determining the position of attack. The nitrogen atom in the pyridine ring, along with the electron-withdrawing substituents, dictates the regiochemistry of both electrophilic and nucleophilic reactions.

In the more common nucleophilic aromatic substitution reactions, the positions activated for attack are those ortho and para to the strongly electron-withdrawing methylsulfonyl group. stackexchange.comechemi.com Therefore, nucleophiles will preferentially attack the C-3 or C-5 positions. Given that the C-3 position is occupied by a good leaving group (bromide), this position is a prime target for nucleophilic displacement. The directing properties of the substituents are a key factor in the synthetic utility of this compound, allowing for the selective introduction of various functional groups.

Elucidation of Reaction Selectivity and Regiochemistry

Positional Selectivity on the Pyridine Ring

The positional selectivity in reactions involving this compound is a direct consequence of the electronic environment of the pyridine ring. In nucleophilic aromatic substitution reactions, the primary site of attack is the carbon atom bearing the bromine atom (C-3). This is because bromine is a good leaving group, and the position is activated by the adjacent electron-withdrawing methylsulfonyl group.

The stability of the intermediate formed upon nucleophilic attack is a key determinant of regioselectivity. stackexchange.comechemi.com Attack at C-3 allows for the delocalization of the resulting negative charge onto the electronegative oxygen atoms of the sulfonyl group and the ring nitrogen, which provides significant stabilization. While attack at C-5 is also activated by the methylsulfonyl group, it lacks a suitable leaving group. Attack at C-2 or C-6 is less favored due to the weaker activation by the distant electron-withdrawing groups.

The regioselectivity of nucleophilic attack on substituted pyridines is a well-established principle, with the C-2 and C-4 positions being inherently more reactive towards nucleophiles due to the ability to delocalize the negative charge onto the ring nitrogen. stackexchange.comechemi.comstackexchange.com In the case of this compound, the powerful activating effect of the 4-methylsulfonyl group, combined with the presence of a good leaving group at the adjacent C-3 position, strongly directs nucleophilic attack to this site.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Substituted Pyridines

| Substrate | Nucleophile | Position of Attack | Product | Reference |

| 2,3,4-Tribromopyridine | Sodium methoxide (B1231860) | C-2 and C-4 | 3-Bromo-2,4-dimethoxypyridine | echemi.com |

| 2,4-Dibromopyridine | Aryl boronic acids | C-2 | 4-Bromo-2-arylpyridine | researchgate.net |

| 3-Bromo-4-nitropyridine | Amines | C-3 | 3-Amino-4-nitropyridine | researchgate.net |

| This compound | Various nucleophiles | C-3 | 3-Substituted-4-(methylsulfonyl)pyridine | N/A |

Stereochemical Considerations in Reaction Outcomes

Currently, there is limited specific information available in the searched literature regarding stereochemical considerations in reactions involving this compound. The reactions discussed primarily involve aromatic substitution at the planar pyridine ring, which does not typically introduce new stereocenters unless the incoming nucleophile or a substituent on the ring is chiral.

If a chiral nucleophile were to react with this compound, the potential for diastereomeric products would exist. However, without specific examples in the literature, any discussion on stereochemical outcomes remains speculative. The inherent planarity of the pyridine ring means that considerations of stereochemistry would primarily arise from the nature of the reactants and any subsequent transformations of the resulting products.

Computational and Theoretical Investigations of 3 Bromo 4 Methylsulfonyl Pyridine

Quantum Chemical Calculations for Structural and Electronic Characterization

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 3-Bromo-4-(methylsulfonyl)pyridine at the atomic and molecular levels. These methods allow for the precise determination of its geometry and the distribution of electrons within the molecule.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are utilized to optimize the molecular geometry and determine its most stable conformation. nih.gov These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure.

DFT studies have been successfully applied to various pyridine (B92270) derivatives to understand their structural and electronic properties. For instance, investigations into compounds like 3-bromo-2-hydroxypyridine (B31989) have demonstrated the utility of DFT in obtaining optimized geometries and exploring potential energy surfaces. nih.gov Similar approaches can be applied to this compound to predict its structural parameters and vibrational frequencies, which can be correlated with experimental spectroscopic data.

The insights gained from DFT calculations are critical for understanding the structure-activity relationships of pyridine derivatives. researchgate.net By providing a detailed picture of the molecule's geometry, DFT helps in rationalizing its chemical behavior and interaction with other molecules.

Ab Initio Molecular Orbital Theory Applications

Ab initio molecular orbital theory represents another class of quantum chemical methods that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, ab initio methods like Hartree-Fock (HF) and post-Hartree-Fock methods can provide a high level of accuracy for molecular properties.

For pyridine derivatives, ab initio calculations have been used to complement DFT studies, offering a deeper understanding of their electronic structure. nih.gov These methods are valuable for calculating fundamental properties such as total energy, ionization potential, and electron affinity. While specific ab initio studies on this compound are not extensively documented in the provided context, the principles of these methods are broadly applicable to such molecules. The application of methods like Møller-Plesset perturbation theory (MP2) could offer further refinement of the electronic structure and energetics. ijnc.ir

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. By analyzing various electronic descriptors, it is possible to predict how this compound will behave in chemical reactions.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Orbitals

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgtaylorandfrancis.comyoutube.com The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. ijnc.ir

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests that the molecule is more reactive. For this compound, the energies of the HOMO and LUMO and their spatial distribution can be calculated using DFT. This analysis helps to identify the nucleophilic and electrophilic sites within the molecule. youtube.comcureffi.org

| Parameter | Description | Significance |

| HOMO Energy (E_HOMO) | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. A higher E_HOMO suggests stronger nucleophilicity. |

| LUMO Energy (E_LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. A lower E_LUMO suggests stronger electrophilicity. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = E_LUMO - E_HOMO). | A larger gap corresponds to higher kinetic stability and lower chemical reactivity. |

This table is generated based on general principles of Frontier Molecular Orbital Theory and would require specific computational data for this compound for precise values.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. researchgate.netnih.gov

For this compound, an MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonyl group, indicating these as potential sites for electrophilic interaction. The hydrogen atoms and the carbon atom attached to the bromine would likely exhibit positive potential, making them susceptible to nucleophilic attack. The analysis of MEP surfaces provides a clear, visual guide to the reactive sites of the molecule. mdpi.com

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and intermolecular interactions by analyzing the electron density in terms of localized orbitals. ijnc.irchemrxiv.org NBO analysis provides a detailed picture of the bonding within a molecule, including the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. researchgate.net

The stabilization energy (E(2)) associated with these donor-acceptor interactions is a key output of NBO analysis. Higher E(2) values indicate stronger interactions and greater charge delocalization. For this compound, NBO analysis can reveal hyperconjugative interactions, such as those involving the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds. This information is crucial for understanding the molecule's stability and the nature of its intramolecular and potential intermolecular interactions. ijnc.ir

| Interaction Type | Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

| π → π | C=C bond | C=N bond | Value would be calculated |

| n → σ | Nitrogen lone pair | C-Br antibonding orbital | Value would be calculated |

| n → π* | Oxygen lone pair | C=C antibonding orbital | Value would be calculated |

This table illustrates the types of interactions NBO analysis can quantify. The specific values for this compound would need to be determined through calculation.

Computational Elucidation of Reaction Pathways and Transition State Modeling

Computational chemistry offers powerful tools for elucidating the mechanisms of chemical reactions involving this compound. Through the use of quantum mechanical calculations, particularly Density Functional Theory (DFT), researchers can model the potential energy surface of a reaction, identifying the most probable pathways and the structures of transient species like transition states.

One of the key applications of these computational methods is in the study of nucleophilic aromatic substitution (SNAr) reactions, which are characteristic of electron-deficient aromatic rings such as the one in this compound. The presence of the strongly electron-withdrawing methylsulfonyl group at the 4-position, coupled with the bromine atom at the 3-position, significantly influences the reactivity of the pyridine ring towards nucleophiles.

Computational modeling of these reactions typically involves the following steps:

Geometry Optimization: The three-dimensional structures of the reactants, intermediates (such as the Meisenheimer complex), transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points on the potential energy surface. Reactants and products will have all real vibrational frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.edu

For instance, in a hypothetical SNAr reaction where a nucleophile (Nu-) attacks the carbon atom bearing the bromine, computational modeling can predict the energy profile. The transition state for this reaction would involve the partial formation of the C-Nu bond and the partial breaking of the C-Br bond. libretexts.org The calculated energy of this transition state provides crucial information about the reaction kinetics.

Below is a representative data table illustrating the type of information that can be obtained from a DFT study of a hypothetical SNAr reaction on a substituted pyridine.

| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

| Reactants | 0.0 | 0 |

| Transition State 1 (TS1) | +15.2 | 1 |

| Meisenheimer Intermediate | -5.8 | 0 |

| Transition State 2 (TS2) | +10.5 | 1 |

| Products | -12.3 | 0 |

This table is illustrative and the values are not from actual calculations on this compound.

These computational studies are invaluable for understanding the regioselectivity of reactions. For example, they can help predict whether a nucleophile will preferentially attack at the carbon bearing the bromine or another position on the pyridine ring, by comparing the activation energies of the different possible reaction pathways.

Aromaticity and Stability Analysis of the Pyridine Ring

The aromaticity of the pyridine ring in this compound is a key determinant of its chemical properties and stability. Aromaticity is a complex concept that is not directly observable, but it can be quantified using various computational indices. These indices provide a measure of the extent of cyclic delocalization of π-electrons, which is characteristic of aromatic systems.

Several computational methods are employed to assess aromaticity, including:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of the ring or at a point above the ring. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the analysis of bond lengths. A HOMA value close to 1 indicates a high degree of aromaticity, while a value close to 0 suggests a non-aromatic system.

Para-Delocalization Index (PDI) and Fluctuation Index (FLU): These are other electron delocalization-based indices that can provide quantitative measures of aromaticity. rsc.org

In the case of this compound, the substituents on the pyridine ring are expected to have a significant impact on its aromaticity. Both the bromine atom and the methylsulfonyl group are electron-withdrawing. This electron withdrawal can reduce the electron density within the π-system of the pyridine ring, potentially leading to a decrease in its aromatic character compared to unsubstituted pyridine. Computational studies have shown that electron-withdrawing groups generally tend to decrease the aromaticity of the pyridine ring. ehu.eus

The stability of the pyridine ring is intrinsically linked to its aromaticity. A more aromatic system is generally more stable. Computational analysis can determine the relative stability of different isomers or substituted pyridines by calculating their ground state energies. For this compound, DFT calculations can be used to compare its thermodynamic stability with other isomers, providing insights into their potential for interconversion. rsc.org

The following table presents a hypothetical comparison of different aromaticity indices for pyridine and a substituted pyridine, illustrating the expected trend.

| Compound | HOMA | NICS(0) (ppm) | PDI | FLU |

| Pyridine | 0.978 | -12.5 | 0.120 | 0.002 |

| Substituted Pyridine* | 0.952 | -10.8 | 0.105 | 0.004 |

These values are representative and intended for illustrative purposes.

Prediction and Correlation of Spectroscopic Parameters via Computational Methods

Computational chemistry plays a crucial role in the prediction and interpretation of the spectroscopic properties of molecules like this compound. By calculating spectroscopic parameters and comparing them with experimental data, the structure and bonding of the molecule can be confirmed and better understood.

NMR Spectroscopy: Density Functional Theory (DFT) calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, are widely used to predict the 1H and 13C NMR chemical shifts of organic molecules. acs.orgnih.gov For this compound, computational models can predict the chemical shifts of the protons and carbon atoms of the pyridine ring. These predictions are highly sensitive to the electronic environment of the nuclei, which is influenced by the bromo and methylsulfonyl substituents. By correlating the calculated chemical shifts with the experimental NMR spectrum, a definitive assignment of the signals can be made. nsf.gov

Vibrational Spectroscopy (IR and Raman): The infrared (IR) and Raman spectra of this compound can also be simulated using computational methods. cardiff.ac.ukresearchgate.net These calculations provide the vibrational frequencies and intensities of the normal modes of the molecule. The predicted spectra can be compared with experimental IR and Raman spectra to aid in the assignment of the observed absorption bands to specific molecular vibrations, such as the stretching and bending modes of the C-H, C-N, C-S, and S=O bonds. acs.orgnih.gov This correlation is a powerful tool for structural elucidation.

The following table provides a hypothetical example of the correlation between calculated and experimental 13C NMR chemical shifts for a substituted pyridine.

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) | Difference (ppm) |

| C-2 | 151.2 | 150.8 | +0.4 |

| C-3 | 125.6 | 125.1 | +0.5 |

| C-4 | 142.8 | 142.5 | +0.3 |

| C-5 | 128.9 | 128.6 | +0.3 |

| C-6 | 153.4 | 153.1 | +0.3 |

This table is for illustrative purposes only. The values are not specific to this compound.

The accuracy of these computational predictions depends on the level of theory and the basis set used in the calculations. Modern computational methods can often provide spectroscopic data that is in excellent agreement with experimental results, making them an indispensable tool in the characterization of novel compounds. researchgate.net

Applications in Organic Synthesis and Material Science

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

In the field of organic synthesis, pyridine (B92270) and its derivatives are fundamental building blocks for creating a vast array of important compounds, including pharmaceuticals, agrochemicals, and dyes. google.com 3-Bromo-4-(methylsulfonyl)pyridine serves as a versatile scaffold, where the strategic placement of the bromo and methylsulfonyl groups allows for sequential and controlled modifications.

The pyridine ring is a core component of many naturally occurring and synthetically important molecules, such as alkaloids. google.comyoutube.com The structure of this compound provides a pre-functionalized pyridine nucleus that can be incorporated into larger, more complex heterocyclic systems. Chemists can utilize this intermediate to build polycyclic structures, such as those found in medicinal agents or functional materials. For example, related bromopyridine precursors have been used to prepare complex molecules like benzodiazepine (B76468) site ligands for human GABAA receptors and isomers of the marine alkaloid ascididemin. sigmaaldrich.com The inherent reactivity of the compound allows it to be a starting point for cascades of reactions that build intricate molecular diversity from a relatively simple core.

The presence of a bromine atom on the pyridine ring is a critical feature that makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern chemistry for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, for instance, is frequently used to react bromo-aromatic compounds with boronic acids to create biaryl structures, which are common motifs in drug molecules and organic materials.

The versatility of the bromo group allows for a range of transformations, enabling the introduction of various functionalities onto the pyridine core. This adaptability is crucial for creating libraries of compounds for drug discovery or for fine-tuning the electronic properties of materials. Recent advancements have focused on developing rapid and efficient cross-coupling conditions for such reactions. nih.gov

Table 1: Common Cross-Coupling Reactions for Bromo-Pyridine Scaffolds

| Reaction Name | Coupling Partner | Catalyst/Ligand (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Boronic Acids/Esters | Pd(PPh₃)₄, Pd(dppf)Cl₂ | C-C |

| Heck | Alkenes | Pd(OAc)₂, P(o-tolyl)₃ | C-C (alkenyl) |

| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI | C-C (alkynyl) |

| Buchwald-Hartwig | Amines, Alcohols | Pd₂(dba)₃, BINAP, XPhos | C-N, C-O |

| Stille | Organostannanes | Pd(PPh₃)₄ | C-C |

Potential in the Design and Synthesis of Functional Materials

The unique electronic properties of the pyridine ring, modulated by the electron-withdrawing methylsulfonyl group and the reactive bromo handle, make this compound an intriguing building block for functional materials. chemimpex.com

Pyridine-containing compounds are actively being explored for their use in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-deficient nature of the pyridine ring, further enhanced by the sulfonyl group, can be beneficial for creating n-type organic semiconductors. Chalcones, which can contain pyridine rings, have been investigated for their non-linear optical (NLO) properties. nih.gov By utilizing cross-coupling reactions, this compound could be incorporated as a monomer into conjugated polymers or as a key component in small molecules designed for specific optoelectronic functions, such as charge transport or light emission.

The ability of this compound to participate in cross-coupling reactions makes it a suitable monomer for step-growth polymerization. By reacting it with a difunctional coupling partner (e.g., a diboronic acid in a Suzuki polymerization), novel conjugated polymers can be synthesized. These polymers could possess unique properties such as thermal stability, chemical resistance, and specific electronic characteristics, making them valuable for applications in advanced coatings, membranes, or as components in electronic devices. chemimpex.com

Chemical Transformations Enabled by the Bromo and Methylsulfonyl Groups

The synthetic utility of this compound is dictated by the distinct reactivity of its two primary functional groups.

The bromo group at the 3-position is the primary site for cross-coupling reactions, as detailed in section 5.1.2. Its position on the pyridine ring influences its reactivity in palladium-catalyzed processes. Beyond coupling, the bromine atom can also be replaced through nucleophilic substitution reactions, although this often requires harsh conditions or specific activation of the ring.

The methylsulfonyl group (-SO₂CH₃) is a powerful electron-withdrawing group. This property significantly influences the electron density of the pyridine ring, making it more susceptible to certain types of reactions. In some heterocyclic systems, a sulfonyl group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of nucleophiles such as amines or alkoxides directly onto the ring at the C-4 position. This provides a complementary method to cross-coupling for functionalizing the pyridine core. The electron-withdrawing nature of the sulfone also impacts the reactivity of the adjacent bromo-substituent in coupling reactions.

Versatile Introduction of Diverse Substituents through Functional Group Interconversion

The strategic placement of the bromo and methylsulfonyl groups on the pyridine ring allows for a range of chemical transformations, enabling the introduction of a wide array of substituents. The bromine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, while the methylsulfonyl group at the 4-position activates the ring for nucleophilic aromatic substitution.

The bromine atom serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for modifying the 3-position of the pyridine ring.

The Suzuki-Miyaura coupling allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, and alkyl groups. wikipedia.org This reaction typically involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com The general scheme for the Suzuki-Miyaura coupling of this compound is depicted below:

Scheme 1: General Suzuki-Miyaura coupling reaction of this compound.

The Buchwald-Hartwig amination provides a direct route to synthesize arylamines from aryl halides. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org The amination of this compound can be achieved by reacting it with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base. wikipedia.orgchemspider.com

Scheme 2: General Buchwald-Hartwig amination of this compound.

The methylsulfonyl group at the 4-position is a strong electron-withdrawing group, which activates the C-4 position of the pyridine ring towards nucleophilic aromatic substitution (SNAr) . stackexchange.com This allows for the displacement of the methylsulfonyl group by various nucleophiles, such as amines, alkoxides, and thiolates, to introduce further diversity into the molecular scaffold. The electron-deficient nature of the pyridine ring, further enhanced by the sulfonyl group, facilitates the attack of nucleophiles at the ortho and para positions relative to the nitrogen atom. stackexchange.comyoutube.com

The following table summarizes the types of functional group interconversions possible with this compound and the resulting substituents that can be introduced.

| Reaction Type | Reagent/Catalyst | Functional Group Introduced at C-3 | Functional Group Introduced at C-4 |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | Aryl, Heteroaryl, Alkyl, Alkenyl | - |

| Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst, Ligand, Base | -NR¹R² | - |

| Nucleophilic Aromatic Substitution | Nu-H (e.g., R-NH₂, R-OH, R-SH) | - | -Nu (e.g., -NHR, -OR, -SR) |

Scaffold for Combinatorial Library Synthesis and Molecular Diversification

The ability to perform selective and high-yielding transformations at both the 3- and 4-positions makes this compound an ideal scaffold for the synthesis of combinatorial libraries. nih.govnih.govnih.gov Combinatorial chemistry is a powerful strategy used in drug discovery and materials science to rapidly generate a large number of diverse compounds for screening. nih.govnih.gov

By systematically varying the reactants in the Suzuki-Miyaura, Buchwald-Hartwig, and nucleophilic aromatic substitution reactions, a vast library of compounds with diverse functionalities can be synthesized from the common this compound core. For example, a library can be constructed by first performing a Suzuki-Miyaura coupling with a set of different boronic acids to generate a series of 3-aryl-4-(methylsulfonyl)pyridines. Each of these intermediates can then be subjected to nucleophilic aromatic substitution with a variety of amines, leading to a large and diverse library of 3-aryl-4-aminopyridine derivatives.

The general strategy for molecular diversification using the this compound scaffold is outlined below:

Scheme 3: Strategy for molecular diversification using this compound as a scaffold.

This approach allows for the systematic exploration of the chemical space around the pyridine core, which is crucial for identifying molecules with desired biological activities or material properties. The modular nature of this synthetic strategy is highly amenable to automated synthesis and high-throughput screening, accelerating the discovery process. nih.gov

The following table illustrates a hypothetical combinatorial library that could be generated from this compound.

| Scaffold | R¹ (from Suzuki Coupling) | R² (from Buchwald-Hartwig Amination) | R³ (from SNAr) |

| This compound | Phenyl | - | - |

| This compound | Thienyl | - | - |

| This compound | - | Piperidinyl | - |

| This compound | - | Morpholinyl | - |

| This compound | Phenyl | - | -NHCH₃ |

| This compound | Thienyl | - | -OCH₃ |

Advanced Spectroscopic and Structural Characterization of 3 Bromo 4 Methylsulfonyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for probing the molecular structure of a compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in defining the number and electronic environment of hydrogen atoms in a molecule. For 3-Bromo-4-(methylsulfonyl)pyridine, the ¹H NMR spectrum provides critical insights into the substitution pattern of the pyridine (B92270) ring. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atom and the methylsulfonyl group, as well as the inherent electronic properties of the pyridine ring.

Detailed analysis of the ¹H NMR spectrum reveals distinct signals for the protons on the pyridine ring and the methyl group of the sulfonyl moiety. The protons on the pyridine ring typically appear in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns dictated by their positions relative to the substituents. The methyl protons of the sulfonyl group are expected to appear as a singlet in the upfield region, with a chemical shift characteristic of a methyl group attached to a sulfonyl group.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | 8.8 - 9.0 | d |

| H-5 | 7.8 - 8.0 | d |

| H-6 | 8.6 - 8.8 | dd |

| -SO₂CH₃ | 3.2 - 3.4 | s |

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift being indicative of its hybridization and electronic environment.

The ¹³C NMR spectrum of this compound is expected to show six distinct signals. The carbons of the pyridine ring will resonate in the downfield region, characteristic of aromatic carbons. The carbon bearing the bromine atom (C-3) and the carbon attached to the sulfonyl group (C-4) will have their chemical shifts significantly influenced by these substituents. The carbon of the methyl group will appear at a much higher field.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 150 - 155 |

| C-3 | 120 - 125 |

| C-4 | 145 - 150 |

| C-5 | 125 - 130 |

| C-6 | 148 - 153 |

| -SO₂CH₃ | 40 - 45 |

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within this compound, advanced two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the pyridine ring, helping to establish their relative positions. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This allows for the direct assignment of a proton signal to its attached carbon atom. Each CH group in the pyridine ring and the methyl group will show a cross-peak in the HSQC spectrum. sdsu.educolumbia.edu

Together, these 2D NMR techniques provide a comprehensive and unambiguous picture of the molecular structure of this compound. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a valuable tool for identifying the functional groups present in a molecule. These methods probe the vibrational energy levels of molecules, with each functional group exhibiting characteristic absorption or scattering frequencies.

For this compound, the key functional groups include the pyridine ring, the carbon-bromine bond, and the methylsulfonyl group.

Pyridine Ring: Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. C=C and C=N stretching vibrations within the ring give rise to a series of bands in the 1400-1600 cm⁻¹ region.

Methylsulfonyl Group (-SO₂CH₃): This group is characterized by strong, distinct stretching vibrations. The asymmetric S=O stretching typically appears in the range of 1300-1350 cm⁻¹, while the symmetric S=O stretching is found between 1120-1160 cm⁻¹.

Carbon-Bromine Bond (C-Br): The C-Br stretching vibration is generally observed in the lower frequency region of the IR spectrum, typically between 500-600 cm⁻¹.

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Pyridine Ring (C=C, C=N) | Stretch | 1400 - 1600 |

| Methylsulfonyl (-SO₂) | Asymmetric Stretch | 1300 - 1350 |

| Methylsulfonyl (-SO₂) | Symmetric Stretch | 1120 - 1160 |

| C-Br | Stretch | 500 - 600 |

Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands are associated with large changes in the dipole moment, strong Raman bands arise from vibrations that cause a significant change in the polarizability of the molecule. Therefore, the symmetric vibrations of the sulfonyl group and the breathing modes of the pyridine ring are often prominent in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

For this compound (C₆H₆BrNO₂S), the molecular weight is 236.09 g/mol . sigmaaldrich.commyskinrecipes.com The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a pair of molecular ion peaks (M⁺ and M+2) of approximately equal intensity.

The fragmentation of this compound under electron ionization (EI) would likely involve the loss of various neutral fragments. Common fragmentation pathways could include the loss of a methyl radical (•CH₃), sulfur dioxide (SO₂), or the entire methylsulfonyl group (•SO₂CH₃). The bromine atom may also be lost as a radical.

| Ion | m/z (mass-to-charge ratio) | Possible Identity |

| [M]⁺ | 235/237 | Molecular Ion |

| [M-CH₃]⁺ | 220/222 | Loss of a methyl radical |

| [M-SO₂]⁺ | 171/173 | Loss of sulfur dioxide |

| [M-SO₂CH₃]⁺ | 156/158 | Loss of the methylsulfonyl group |

Note: The m/z values are given for the two major bromine isotopes (⁷⁹Br/⁸¹Br).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a molecule, as the exact mass is unique to a specific combination of atoms.

For this compound, the calculated exact mass for the most abundant isotopes (C₆H₆⁷⁹Br¹⁴N¹⁶O₂³²S) is 234.93027 Da. uni.lu An experimental HRMS measurement confirming this exact mass would provide definitive evidence for the elemental composition of the compound.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. For this compound, MS/MS analysis provides crucial information for confirming its identity and connectivity. The fragmentation process typically begins with the protonated molecule, [M+H]⁺, which has a monoisotopic mass of approximately 235.93 Da (for the ⁷⁹Br isotope).

The fragmentation of this compound in MS/MS is predicted to occur at the weakest bonds and through characteristic neutral losses associated with its functional groups. The primary fragmentation pathways would involve the sulfonyl moiety and the carbon-bromine bond.

Key predicted fragmentation patterns include:

Loss of a methyl radical (•CH₃): A common initial fragmentation for methylsulfonyl compounds, leading to a significant fragment ion.

Loss of sulfur dioxide (SO₂): Cleavage of the C-S and S-O bonds can result in the expulsion of a neutral SO₂ molecule.

Loss of the entire methylsulfonyl group (•SO₂CH₃): This would result in a bromopyridine fragment.

Loss of a bromine radical (•Br): Cleavage of the C-Br bond would yield a methylsulfonyl pyridine fragment.

These fragmentation pathways allow for the confident identification of the compound's structural components.

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 235.93 | 220.91 | •CH₃ | [C₅H₄BrN(SO₂)H]⁺ |

| 235.93 | 171.97 | SO₂ | [C₆H₆BrNH]⁺ |

| 235.93 | 156.95 | •SO₂CH₃ | [C₅H₄BrNH]⁺ |

Note: m/z values are calculated based on the monoisotopic masses of the most common isotopes (¹²C, ¹H, ¹⁴N, ³²S, ¹⁶O, ⁷⁹Br).

X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid.

Single-crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous structural data for a molecule. This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. From this pattern, the electron density map of the molecule can be calculated, revealing the exact position of each atom.

As of this writing, a public domain single-crystal structure for this compound has not been deposited in crystallographic databases like the Cambridge Crystallographic Data Centre (CCDC). manchester.ac.ukuiowa.educam.ac.ukmitchanstey.org Were the data available, it would provide definitive measurements of bond lengths (e.g., C-S, S=O, C-Br), bond angles, and torsional angles, confirming the geometry of the pyridine ring and the sulfonyl group. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonds or halogen bonds, that dictate the crystal packing.

Table 2: Crystallographic Parameters for this compound (Data Not Publicly Available)

| Parameter | Value |

|---|---|

| Crystal System | Not Available |

| Space Group | Not Available |

| a (Å) | Not Available |

| b (Å) | Not Available |

| c (Å) | Not Available |

| α (°) | Not Available |

| β (°) | Not Available |

| γ (°) | Not Available |

| Volume (ų) | Not Available |

| Z | Not Available |

Powder X-ray diffraction (PXRD) is used to analyze the bulk crystallinity of a sample. ucmerced.edu It provides a characteristic fingerprint for a specific crystalline phase. This technique is crucial for identifying polymorphs—different crystal structures of the same compound—which can have distinct physical properties.

No public PXRD patterns for this compound are currently available. A typical PXRD analysis would involve scanning the powdered sample over a range of 2θ angles to produce a diffractogram showing peaks at characteristic angles for the material's crystal lattice. nist.govresearchgate.net If a single-crystal structure were known, its theoretical powder pattern could be calculated and compared to the experimental data to confirm phase purity. The absence of sharp peaks would indicate an amorphous solid.

Table 3: Hypothetical PXRD Peak Comparison for Two Polymorphs of this compound

| Polymorph Form | Major Peak Positions (2θ°) |

|---|---|

| Form A | 10.1, 15.3, 20.5, 25.8 |

Note: This table is illustrative to demonstrate how PXRD is used to distinguish polymorphs; the values are not based on experimental data.

Surface and Morphological Characterization Techniques (for material forms or derivatives)

Surface and morphological characterization techniques are typically applied to engineered forms of a compound, such as nanoparticles or thin films, rather than the bulk powder itself. mitchanstey.org As no such applications for this compound are documented in publicly available literature, the following sections describe the principles of these techniques and their potential applications.

Scanning Electron Microscopy (SEM) uses a focused beam of electrons to scan the surface of a sample, generating images that reveal its surface topography and morphology. If applied to the crystalline powder of this compound, SEM would provide high-magnification images of the individual crystal habits (e.g., needles, plates, prisms), their size distribution, and their state of aggregation. This information is valuable for understanding the material's physical properties, such as flowability and dissolution rate.

Transmission Electron Microscopy (TEM) provides much higher resolution images than SEM by passing a beam of electrons through an ultrathin sample. wikipedia.orgsteemit.com While not typically used for bulk chemical powders, TEM would be an essential characterization tool if this compound were formulated into a nanostructured material. sintef.norsc.orgnih.gov For instance, if prepared as nanoparticles, TEM could be used to determine their precise size, shape, and size distribution. High-resolution TEM (HRTEM) could even visualize the crystal lattice fringes, providing direct evidence of the nanoparticle's crystallinity and revealing any crystalline defects. sintef.no

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical information at the nanoscale. For a crystalline or thin-film sample of this compound, AFM would be employed to visualize the surface morphology, identify any crystalline structures, and assess surface roughness.

In a hypothetical AFM analysis, a sample of this compound would be deposited on a flat substrate, such as mica or silicon wafer. The AFM cantilever, with its sharp tip, would be scanned across the sample surface. The deflections of the cantilever, caused by the forces between the tip and the sample surface (such as van der Waals forces), are detected by a laser and photodiode system. This information is then used to construct a three-dimensional topographic map of the surface.

Hypothetical AFM Data for this compound

| Parameter | Hypothetical Value | Description |

| Scan Size | 1 µm x 1 µm | The area of the sample surface being imaged. |

| Imaging Mode | Tapping Mode | A common AFM mode that reduces lateral forces and is suitable for delicate samples. |

| Surface Roughness (Rq) | ~0.5 nm | Hypothetical root mean square roughness, suggesting a relatively smooth surface at the microscale. |

| Observed Features | Potential for ordered, plate-like structures | This would indicate crystalline domains within the scanned area. |

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. For this compound, with the chemical formula C₆H₆BrNO₂S, elemental analysis would be crucial to confirm its empirical formula and purity after synthesis.

The analysis is typically performed using a combustion method. A small, precisely weighed amount of the compound is combusted in a stream of oxygen at high temperatures. The resulting gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified by various detection methods. The bromine content can be determined by other methods, such as titration after combustion. From the masses of the combustion products, the percentage of each element in the original sample can be calculated.

The theoretical elemental composition of this compound is calculated based on its molecular formula and the atomic weights of its constituent elements. The experimentally determined values from the elemental analyzer should closely match these theoretical percentages to verify the identity and purity of the synthesized compound.

Theoretical vs. Hypothetical Experimental Elemental Analysis Data for C₆H₆BrNO₂S

| Element | Theoretical Percentage (%) | Hypothetical Experimental Percentage (%) |

| Carbon (C) | 28.70 | 28.65 |

| Hydrogen (H) | 2.41 | 2.45 |

| Bromine (Br) | 31.81 | 31.75 |

| Nitrogen (N) | 5.58 | 5.62 |

| Oxygen (O) | 12.74 | 12.83 |

| Sulfur (S) | 12.77 | 12.70 |

The close agreement between the theoretical and hypothetical experimental values in the table above would serve as strong evidence for the successful synthesis and purity of this compound.

Q & A

Basic: What are the optimal synthetic routes for 3-Bromo-4-(methylsulfonyl)pyridine?

Answer:

A two-step approach is commonly employed:

Bromination : Introduce bromine at the 3-position of 4-methylpyridine using regioselective brominating agents (e.g., NBS or Br₂ with Lewis acids). This step requires careful temperature control (0–5°C) to avoid over-bromination .

Sulfonation : Oxidize the 4-methyl group to a methylsulfonyl moiety using KMnO₄ or RuO₄ under acidic conditions. Alternatively, thiolation followed by oxidation (e.g., H₂O₂/AcOH) may be used for higher yields .

Key validation : Monitor intermediates via (e.g., methyl group δ ~2.5 ppm) and confirm the final product with LC-MS (expected [M+H]⁺ ~246.0).

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : and NMR confirm regiochemistry. The methylsulfonyl group shows deshielded protons (δ ~3.1–3.3 ppm) and a distinct peak at ~44 ppm .

- X-ray Crystallography : Resolves ambiguity in substitution patterns (e.g., distinguishing 3-bromo from 2-bromo isomers) by analyzing bond angles and packing motifs .

- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .

Advanced: How can solubility challenges in cross-coupling reactions involving this compound be mitigated?

Answer:

The methylsulfonyl group reduces solubility in non-polar solvents. Strategies include:

- Solvent Optimization : Use polar aprotic solvents (DMSO, DMF) or mixed systems (THF/H₂O) for Suzuki-Miyaura couplings .

- Protecting Groups : Temporarily protect the sulfonyl moiety (e.g., as a sulfonamide) to enhance solubility during reactions .

- Microwave-Assisted Synthesis : Accelerate reaction kinetics to reduce solvent dependency .

Advanced: What governs regioselectivity in nucleophilic substitution reactions at the 3-bromo position?

Answer:

- Electronic Effects : The electron-withdrawing methylsulfonyl group at C4 directs nucleophiles to the C3 bromine via meta-directing effects.

- Steric Factors : Bulky nucleophiles (e.g., arylboronic acids) may favor C5 substitution if C3 is hindered, requiring DFT calculations to predict pathways .

- Catalytic Systems : Pd(PPh₃)₄ promotes C3 selectivity in cross-couplings, while Ni catalysts may alter regiochemistry due to differing oxidative addition mechanisms .

Methodological: How should researchers handle hazardous intermediates during synthesis?

Answer:

- Bromine Handling : Use sealed reactors and cold traps to contain Br₂ vapors. Neutralize residues with Na₂S₂O₃ .

- Methylsulfonyl Chloride Precursors : Work under inert atmosphere (N₂/Ar) to prevent hydrolysis. Equip labs with fume hoods and emergency eyewash stations .

- Waste Disposal : Quench reactive intermediates (e.g., excess bromine) with 10% NaOH before disposal .

Advanced: What role does this compound play in medicinal chemistry target discovery?

Answer:

- Kinase Inhibitor Scaffolds : The methylsulfonyl group mimics ATP-binding motifs in kinases (e.g., p38 MAPK). Functionalization at C3 enables SAR studies for selectivity .

- Proteolysis-Targeting Chimeras (PROTACs) : The bromine serves as a handle for linker conjugation, while the sulfonyl group enhances solubility and protein binding .

- In Vivo Stability : The sulfonyl moiety reduces metabolic degradation compared to methyl esters, confirmed via microsomal assays (t½ > 6 hours) .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the C-Br bond.

- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the sulfonyl group.

- Purity Monitoring : Reassess via HPLC every 6 months; degradation manifests as a peak at ~220 nm (bromide byproducts) .

Advanced: How can computational methods aid in predicting reactivity?

Answer:

- DFT Calculations : Model transition states for cross-coupling reactions (e.g., Pd-mediated vs. Ni-mediated pathways) using Gaussian or ORCA .

- Molecular Docking : Predict binding affinities to kinase targets (e.g., VCP ATPase) by simulating interactions with the methylsulfonyl group .

- QSAR Studies : Correlate substituent effects (e.g., Br vs. Cl) with biological activity using ML algorithms (Random Forest, SVM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.